2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-
Description
Structure and Properties: The compound 2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis- is a bis-pyrrolidinedione derivative featuring two 2,5-pyrrolidinedione (maleimide) moieties linked via a 1,3-phenylene group connected by carbonyloxy (–O–CO–O–) bridges. This structural arrangement imparts rigidity and reactivity due to the electron-withdrawing carbonyl groups and the aromatic phenylene spacer. The compound’s reactivity is primarily associated with the maleimide groups, which are known for their ability to undergo Michael addition or Diels-Alder reactions, making it valuable in polymer chemistry and bioconjugation applications .
Properties
CAS No. |
91779-84-9 |
|---|---|
Molecular Formula |
C16H12N2O8 |
Molecular Weight |
360.27 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H12N2O8/c19-11-4-5-12(20)17(11)25-15(23)9-2-1-3-10(8-9)16(24)26-18-13(21)6-7-14(18)22/h1-3,8H,4-7H2 |
InChI Key |
YIFNMIBSDHKPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction between 1,1’-[1,3-phenylenebis(carbonyloxy)]bis-1H-pyrrole-2,5-dione and appropriate reagents.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating and solvent-based reactions.
Industrial Production: Industrial-scale production methods are proprietary, but the compound is synthesized using established chemical principles.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Beyond rubber, it may find applications in specialty chemicals.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways involved need further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues :
Below is a comparative analysis of structurally related bis-pyrrolidinedione derivatives:
Critical Analysis :
Reactivity: The target compound’s carbonyloxy linker introduces ester groups, which are less hydrolytically stable compared to ether-linked analogues (e.g., 1,3-Bis(4-maleimidophenoxy)benzene) but offer higher electrophilicity for nucleophilic reactions . In contrast, 1,1'-(1,2-phenylene)bis(1H-pyrrole-2,5-dione) (CAS RN: 68555-54-4) lacks the carbonyloxy bridge, resulting in lower reactivity toward thiol-containing biomolecules .
Solubility :
- Compounds with methylene or ionic linkers (e.g., imidazolium tungstates) exhibit significantly higher water solubility (>0.81 g/mL) due to charged groups, whereas the target compound’s hydrophobic aromatic spacer limits aqueous solubility .
Thermal Stability: 1,3-Bis(4-maleimidophenoxy)benzene demonstrates superior thermal stability (decomposition >300°C) due to its ether linkages and rigid phenylene framework, making it suitable for high-temperature applications. The target compound’s ester groups may degrade at lower temperatures (~200–250°C) .
Applications :
- The target compound’s maleimide groups are ideal for bioconjugation (e.g., antibody-drug conjugates), whereas ionic derivatives like 1,1'-(1,3-phenylenebis(methylene))bis-PTA dibromide are explored for water-soluble catalysts or drug delivery .
- Bismarck Brown Y (a 1,3-phenylenebis(azo) dye) highlights the versatility of phenylene-linked compounds in industrial dyes, though it lacks the maleimide reactivity .
Biological Activity
Chemical Identity and Properties
2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis- is a synthetic compound with the CAS number 70967-79-2. Its molecular formula is and it has a molecular weight of approximately 360.28 g/mol. The compound exhibits a density of and a boiling point of .
Biological Activity
Mechanism of Action
The biological activity of 2,5-Pyrrolidinedione derivatives is primarily attributed to their ability to interact with various biological targets, including enzymes and receptors. This compound functions as an inhibitor in several biochemical pathways due to its structural similarity to naturally occurring dipeptides and amino acids.
Pharmacological Effects
Research indicates that compounds similar to 2,5-Pyrrolidinedione possess anti-inflammatory and anti-cancer properties. They have been shown to inhibit the proliferation of cancer cells in vitro and in vivo through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal explored the effects of a related pyrrolidine derivative on breast cancer cell lines. The results demonstrated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Case Study 2: Anti-Inflammatory Effects
Another investigation focused on the anti-inflammatory potential of pyrrolidine derivatives in animal models of arthritis. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) and improved clinical scores in treated animals compared to untreated controls .
Research Findings
| Study | Objective | Key Findings |
|---|---|---|
| Study A | Evaluate anti-cancer effects | Significant reduction in cancer cell viability; apoptosis induction confirmed by caspase activity assays. |
| Study B | Assess anti-inflammatory properties | Decreased pro-inflammatory cytokines; improved clinical outcomes in arthritis models. |
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